Propionic acid calcium

Baking science Yeast fermentation Rheology

Calcium propionate (CAS 4075-81-4, E282) is the calcium salt of propionic acid, belonging to the class of weak-acid food and feed preservatives. It appears as a white crystalline solid with the molecular formula Ca(C₃H₅O₂)₂ and a molecular weight of 186.22 g/mol (anhydrous).

Molecular Formula C6H10CaO4
Molecular Weight 186.22 g/mol
Cat. No. B12058466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionic acid calcium
Molecular FormulaC6H10CaO4
Molecular Weight186.22 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].CCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C3H6O2.Ca/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
InChIKeyBCZXFFBUYPCTSJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Propionate Procurement Guide: Compound Class, Baseline Characteristics, and Scientific Selection Context


Calcium propionate (CAS 4075-81-4, E282) is the calcium salt of propionic acid, belonging to the class of weak-acid food and feed preservatives. It appears as a white crystalline solid with the molecular formula Ca(C₃H₅O₂)₂ and a molecular weight of 186.22 g/mol (anhydrous) [1]. As a propionate salt, it functions by releasing undissociated propionic acid in acidic environments, which diffuses across microbial cell membranes, dissociates intracellularly, lowers cytoplasmic pH, and inhibits key metabolic enzymes including pyruvate dehydrogenase and ATP citrate lyase [1]. Calcium propionate is authorized as a food additive (E282) in the EU and is widely used in yeast-leavened baked goods, animal feed preservation, and calcium supplementation applications [2]. Its differentiation from co-class compounds such as sodium propionate (E281), as well as from alternative preservatives including potassium sorbate and sodium benzoate, rests on quantifiable differences in solubility, safety profile, yeast compatibility, calcium delivery kinetics, and mold-inhibitory potency.

Why Sodium Propionate or Potassium Sorbate Cannot Simply Replace Calcium Propionate in Procurement Specifications


Within-class substitution among propionate salts or cross-class replacement with sorbates and benzoates is not scientifically justified because calcium propionate possesses at least five independently verifiable, quantitatively distinct performance dimensions that directly affect product quality, process compatibility, worker safety, and nutritional profile. Sodium propionate, while sharing the same propionate anion, is corrosive to skin, eyes, and mucous membranes, whereas calcium propionate is classified as non-irritant [1]. Potassium sorbate, though often more potent in vitro against certain spoilage fungi, demonstrably inhibits baker's yeast fermentation at all tested concentrations, while calcium propionate preserves full yeast activity at usage levels up to 0.21% [2]. Furthermore, calcium propionate's approximately 2.5-fold lower water solubility relative to sodium propionate enables a slow-release preservative effect in dry and intermediate-moisture baked goods, and its calcium cation contributes measurable nutritional calcium enrichment and sustained plasma calcium elevation in veterinary applications — a dual-function capability absent in all other common preservative salts. These quantitative differentiators are elaborated below.

Quantitative Differentiation Evidence for Calcium Propionate Versus Closest Analogs and Alternatives


Yeast Fermentation Compatibility: Calcium Propionate vs. Potassium Sorbate in Bread Dough Systems

In a controlled bread-dough study, calcium propionate at concentrations of 0.10%, 0.15%, and 0.21% (flour weight basis) produced no adverse effect on yeast gassing power, dough rheological properties (mixograph, farinograph, extensograph), or final bread quality. In contrast, potassium sorbate at all tested concentrations (0.03%, 0.065%, and 0.10%) significantly impaired yeast activity and baking quality across every measured parameter [1]. Only at the highest calcium propionate concentration tested (0.32%) was any adverse effect observed, establishing a clear operational window (≤0.21%) where calcium propionate uniquely preserves both microbial stability and full fermentation performance — a property not shared by potassium sorbate at any usable concentration.

Baking science Yeast fermentation Rheology Preservative compatibility

Occupational and Handling Safety: Calcium Propionate vs. Propionic Acid and Sodium Propionate

The EFSA Panel on Additives and Products or Substances Used in Animal Feed (FEEDAP) conducted a comprehensive safety assessment comparing propionic acid, sodium propionate, and calcium propionate. The opinion explicitly states: 'Propionic acid and sodium propionate are corrosive to the skin, the eye and mucous membranes; calcium propionate is not classified as an irritant' [1]. This regulatory-grade determination establishes that calcium propionate eliminates the mandatory corrosive-substance handling protocols, specialized personal protective equipment requirements, and corrosive-material storage infrastructure that are necessary when using propionic acid or sodium propionate in feed mills, food production facilities, or laboratory settings.

Chemical safety Occupational health Corrosivity classification Feed additive handling

Plasma Calcium Delivery Kinetics and Acid-Base Neutrality: Calcium Propionate vs. Calcium Chloride in Dairy Cow Hypocalcemia

In comparative oral administration studies in dairy cows, 75 g of calcium delivered as calcium propionate did not increase plasma calcium concentration as rapidly as an equivalent 75 g calcium dose from calcium chloride; however, the calcium propionate-mediated plasma calcium elevation was sustained for a significantly longer duration [1]. Furthermore, calcium chloride preparations induced a significant decrease in both blood and urine pH (metabolic acidosis risk), whereas calcium propionate administration did not alter systemic acid-base balance [2]. In a field trial comparing calcium propionate (120 g total calcium, administered as six boluses) with calcium chloride (216 g total calcium, four doses of an oily solution) for milk fever prevention in 194 cows with prior parturient paresis history, calcium propionate achieved equivalent preventive efficacy despite delivering 44% less total elemental calcium [1].

Veterinary medicine Hypocalcemia treatment Calcium bioavailability Acid-base balance Dairy cow transition management

Aqueous Solubility Profile: Calcium Propionate vs. Sodium Propionate for Dry and Slow-Release Preservation Applications

Calcium propionate exhibits markedly lower aqueous solubility than sodium propionate. At 20°C, calcium propionate solubility is approximately 39.9 g/100 mL water, while sodium propionate solubility reaches approximately 100 g/100 mL at 15°C — a roughly 2.5-fold difference [1]. At 0°C, calcium propionate solubility is 49 g/100 mL, rising to 55.8 g/100 mL at 100°C [1]. This lower solubility translates directly into a slower dissolution rate in dough systems, providing a sustained preservative release profile throughout the shelf-life period rather than a rapid initial burst followed by depletion. For dry baked goods and intermediate-moisture products where water activity is already constrained, this solubility differential means calcium propionate remains in the product matrix as an active preservative reservoir rather than dissolving immediately into the limited aqueous phase.

Solubility Formulation science Bakery preservation Slow-release excipients

Mold-Free Shelf-Life Extension in White Bread: Calcium Propionate vs. Acetic Acid and Sorbic Acid at Equivalent Concentration

In a controlled white-bread storage study, calcium propionate, acetic acid, and sorbic acid were each incorporated at three concentration levels (0.1%, 0.2%, 0.3% w/w) and evaluated for microbial shelf life over 12 days of storage. At the highest tested concentration (0.3%), bread containing calcium propionate achieved the longest mold-free shelf life of 12 days, compared to 8 days for acetic acid and 6 days for sorbic acid at the same 0.3% inclusion level [1]. Calcium propionate also produced the highest specific loaf volume and springiness (texture parameter) among all three acidulants tested, indicating that its preservative function does not compromise — and may enhance — key bread quality attributes. The monolayer moisture content (GAB model) was highest for the calcium propionate-treated bread, correlating with its superior anti-spoilage efficacy [1].

Shelf-life extension Bread preservation Mold inhibition Food quality

Effective Mold-Inhibitory Concentration: Calcium Propionate vs. Sodium Propionate

Multiple authoritative sources consistently report that calcium propionate achieves mold inhibition at lower concentrations than sodium propionate [1]. Sodium and calcium propionates inhibit molds and fungi at concentrations ranging from 0.0125% to 1.25% at pH 5.5, with calcium propionate requiring the lower end of this range to arrest mold growth, while sodium propionate at 1.6% to 6% is required to inhibit various bacteria [2]. The rope-forming bacterium Bacillus mesentericus, a significant spoilage organism in bread, is inhibited by calcium propionate even at pH 6.0 — a pH at which the antimicrobial activity of propionates is typically reduced due to lower undissociated acid concentration [1]. This lower effective dose means that calcium propionate delivers equivalent or superior mold control while introducing less total preservative mass into the food matrix, which is relevant for clean-label positioning and minimizing organoleptic impact.

Antifungal efficacy Mold inhibition Minimum inhibitory concentration Bakery microbiology

Evidence-Backed Application Scenarios Where Calcium Propionate's Quantitative Differentiation Drives Procurement Value


Yeast-Leavened Bakery Products: Bread, Rolls, and Buns Requiring Uncompromised Fermentation

In industrial yeast-leavened bread production, calcium propionate at 0.10%–0.21% (flour weight basis) provides effective mold inhibition while preserving full yeast fermentation activity, dough rheology, and final bread volume — a performance window not achievable with potassium sorbate, which inhibits yeast at all effective antimicrobial concentrations [1]. This compatibility is rooted in propionate's selective antimicrobial spectrum: it inhibits molds and rope-forming Bacillus species without affecting Saccharomyces cerevisiae, making it the only preservative suitable for dough systems where fermentation gas production, proofing time, and loaf volume are critical quality parameters [2]. The 0.3% calcium propionate addition extends mold-free shelf life to 12 days at ambient storage, a 50% improvement over acetic acid and a 100% improvement over sorbic acid at the same dosage [3].

Dry and Intermediate-Moisture Bakery Goods Requiring Sustained Preservative Release

Calcium propionate's approximately 2.5-fold lower aqueous solubility compared to sodium propionate (≈39.9 g/100 mL at 20°C vs. ≈100 g/100 mL at 15°C) provides a functional slow-release advantage in dry baked goods, biscuits, crackers, and intermediate-moisture products [4]. In these low-water-activity matrices, sodium propionate's high solubility causes rapid dissolution into the limited aqueous phase, potentially leading to preservative depletion before the end of the intended shelf life. Calcium propionate's slower dissolution maintains a preservative reservoir within the product matrix, sustaining antimicrobial protection throughout multi-week ambient storage. This solubility-driven release kinetics differentiation is particularly relevant for packaged bakery products distributed through ambient supply chains where consistent mold protection over 2–4 weeks is a procurement specification.

Dairy Cow Transition Period: Combined Calcium Supplementation and Feed Preservation Without Acid-Base Disturbance

For periparturient dairy cows at risk of clinical or subclinical hypocalcemia, calcium propionate uniquely provides three concurrent functions from a single additive: (1) sustained plasma calcium elevation without the metabolic acidosis induced by calcium chloride [5][6]; (2) propionate anion serving as a gluconeogenic precursor for hepatic glucose production, supporting energy metabolism during negative energy balance; and (3) feed-grade mold inhibition in total mixed rations during the transition period when feed intake is variable. The demonstrated equivalent milk fever prevention at 44% less total elemental calcium compared to calcium chloride (120 g vs. 216 g) [5] makes calcium propionate the more calcium-efficient choice, while its non-corrosive safety profile allows on-farm handling without the specialized equipment and training required for corrosive calcium chloride products [7].

Feed Mill Preservation with Reduced Occupational Safety Burden vs. Propionic Acid and Sodium Propionate

In animal feed preservation, where propionic acid and its salts are used to inhibit mold growth and prevent heating in stored grain and compound feeds, the EFSA determination that calcium propionate is not classified as an irritant — while propionic acid and sodium propionate are corrosive to skin, eyes, and mucous membranes — has direct procurement implications [7]. Feed mills selecting calcium propionate over propionic acid eliminate the need for corrosive-liquid storage infrastructure, specialized personal protective equipment for operators, and the regulatory reporting obligations associated with storing and handling classified corrosive substances. For procurement professionals evaluating total cost of ownership, this safety differentiation reduces workplace liability insurance premiums, simplifies safety data sheet management, and lowers staff training requirements — operational cost factors that extend beyond the per-kilogram purchase price of the preservative itself.

Quote Request

Request a Quote for Propionic acid calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.